molecular formula C10H12FNO B12981598 3-(3-Fluorophenoxy)-3-methylazetidine

3-(3-Fluorophenoxy)-3-methylazetidine

Cat. No.: B12981598
M. Wt: 181.21 g/mol
InChI Key: ZHZUBDSRQXIJOS-UHFFFAOYSA-N
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Description

3-(3-Fluorophenoxy)-3-methylazetidine is an organic compound with the molecular formula C10H12FNO. It is a solid, typically white or light yellow in color, and is stable at room temperature. This compound is not easily soluble in water but is soluble in many organic solvents. It has shown potential antiviral and antitumor activities, making it a compound of interest in drug research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Fluorophenoxy)-3-methylazetidine can be synthesized through the condensation reaction of phenylacetylene and 3-fluorophenol in the presence of a catalyst . The reaction typically involves the use of an inorganic base to facilitate the reaction, replacing more hazardous bases like potassium t-butoxide. The reaction is followed by a crystallization method for separation, which is simpler and more cost-effective compared to extraction, concentration, and column isolation methods .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The use of safer inorganic bases and crystallization methods ensures higher yields and lower environmental impact, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenoxy)-3-methylazetidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated phenoxy derivatives, while reduction could produce various fluorinated azetidine derivatives .

Scientific Research Applications

3-(3-Fluorophenoxy)-3-methylazetidine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(3-Fluorophenoxy)-3-methylazetidine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in viral replication or tumor growth. The exact molecular targets and pathways are still under investigation, but its antiviral and antitumor activities suggest it may interfere with critical biological processes in these diseases .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(3-Fluorophenoxy)-3-methylazetidine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features and the unique biological activities it exhibits.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-(3-fluorophenoxy)-3-methylazetidine

InChI

InChI=1S/C10H12FNO/c1-10(6-12-7-10)13-9-4-2-3-8(11)5-9/h2-5,12H,6-7H2,1H3

InChI Key

ZHZUBDSRQXIJOS-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)OC2=CC(=CC=C2)F

Origin of Product

United States

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